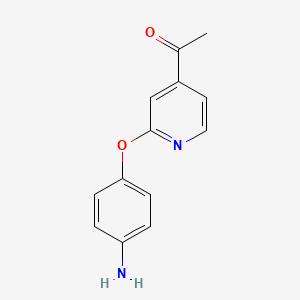

4-Acetyl-2-(4-aminophenoxy) pyridine

描述

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Biology and Medicinal Chemistry Research

The pyridine ring is one of the most extensively utilized heterocyclic scaffolds in drug design and medicinal chemistry. nih.govdovepress.com Its prevalence is attributed to a combination of favorable physicochemical properties and versatile chemical reactivity. As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds, a critical factor in drug development. enpress-publisher.comresearchgate.net This six-membered heteroaromatic ring is a key structural unit in numerous natural products, including vitamins like niacin and vitamin B6, and coenzymes such as NAD and NADP. dovepress.comnih.gov

The adaptability of the pyridine scaffold allows for its easy conversion into a wide array of functional derivatives, making it a valuable building block for creating large compound libraries for biological screening. dovepress.comnih.gov Consequently, pyridine derivatives have been successfully developed into a broad spectrum of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties. dovepress.comnih.govresearchgate.net The U.S. FDA database includes numerous approved pharmaceuticals built upon pyridine or its related dihydropyridine (B1217469) scaffolds, highlighting its profound impact on pharmacology. nih.govdovepress.com The continuous interest in this scaffold is evident from the sheer number of research publications, with chemists actively developing new analogues to explore novel mechanisms of action and identify new pharmaceutical leads. dovepress.com

Table 1: Examples of Biological Activities of Pyridine Derivatives

| Biological Activity | Examples of Pyridine-Based Compounds/Drugs | Reference |

|---|---|---|

| Antitubercular | Isoniazid, Ethionamide | nih.gov |

| Antiviral (HIV/AIDS) | Delavirdine | nih.gov |

| Anticancer | Abiraterone acetate, Crizotinib, Regorafenib, Sorafenib | nih.govnih.gov |

| Anti-inflammatory | Piroxicam | nih.gov |

| Antihypertensive | Nifedipine, Nilvadipine | nih.gov |

| Antimicrobial | Sulfapyridine, Chitosan pyridine-thiosemicarbazones | nih.govresearchgate.net |

Structural Design Principles of 4-Acetyl-2-(4-aminophenoxy)pyridine: A Multifunctional Pyridine Derivative

The 4-Acetyl Group: The acetyl group (-COCH3) at the 4-position is an electron-withdrawing group. This functional group significantly influences the electronic properties of the pyridine ring, affecting its reactivity in further chemical transformations. ijpca.org For instance, the acetyl group can serve as a handle for synthesizing more complex structures, such as chalcones, oximes, or other heterocyclic systems, by reacting with various aldehydes or reagents. orgsyn.orgresearchgate.net It is a common precursor in the synthesis of various pharmaceutical compounds. ontosight.ai

The 2-(4-aminophenoxy) Group: This substituent consists of an aminophenol moiety linked to the pyridine ring's 2-position via an ether bond. The phenoxy linker provides conformational flexibility, while the terminal amino group (-NH2) is a key functional site. This primary amine can act as a hydrogen bond donor and a nucleophilic center, making it crucial for potential interactions with biological targets like enzyme active sites. It also offers a site for further derivatization to modulate the compound's properties. The synthesis of related structures involves the reaction of a chloro-substituted pyridine with p-aminophenol potassium, indicating a viable synthetic route. consensus.app

The combination of an electron-withdrawing group (acetyl) and an electron-donating/functional group (aminophenoxy) on the same pyridine scaffold creates a molecule with distinct electronic and chemical characteristics, positioning it as an interesting candidate for chemical and biological investigation.

Table 2: Physicochemical Properties of 4-Acetyl-2-(4-aminophenoxy)pyridine and a Key Precursor

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Reference |

|---|---|---|---|---|---|

| 4-Acetyl-2-(4-aminophenoxy)pyridine | C₁₃H₁₂N₂O₂ | 228.25 | 432.6 ± 40.0 (Predicted) | 1.313 ± 0.06 (Predicted) | chemicalbook.com |

| 4-Acetylpyridine (B144475) (Precursor) | C₇H₇NO | 121.14 | 212 (lit.) | 1.095 (at 25°C, lit.) | ontosight.aichemicalbook.com |

Overview of Key Research Domains Applicable to 4-Acetyl-2-(4-aminophenoxy)pyridine and Related Structures

Given the structural features of 4-Acetyl-2-(4-aminophenoxy)pyridine, its potential applications can be inferred from research on analogous compounds. The strategic combination of the pyridine scaffold with functional groups common in medicinal chemistry suggests several key research domains where this molecule and its derivatives could be of significant interest.

Pharmaceutical Development and Medicinal Chemistry: The primary domain of interest is in the discovery of new therapeutic agents. Pyridine derivatives are well-established as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govnih.gov The structure of 4-Acetyl-2-(4-aminophenoxy)pyridine contains pharmacophoric elements that could be explored for various targets. For example, similar aminophenoxy-pyridine structures have been investigated for pharmaceutical development. consensus.app The molecule could serve as a lead compound for optimization or as a fragment in the design of more potent and selective inhibitors for enzymes like kinases, which are common targets in cancer therapy. nih.gov

Synthetic Chemistry and Materials Science: The molecule is a valuable intermediate for synthetic chemists. The presence of multiple reactive sites—the acetyl group, the amino group, and the pyridine ring itself—allows for the creation of more complex heterocyclic systems and polymers. researchgate.net The aminophenoxy group, for instance, could be utilized in the design of novel materials or incorporated into polymers to confer specific properties useful for biomedical devices.

Chemical Biology and Probe Development: The structural motifs within 4-Acetyl-2-(4-aminophenoxy)pyridine make it a candidate for the development of chemical probes. The aminophenoxy group could be functionalized with fluorescent tags or other reporter groups to study biological processes. Its potential to interact with biological molecules could also be harnessed in the design of biosensors.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Acetyl-2-(4-aminophenoxy)pyridine |

| 4-Acetylpyridine |

| Abiraterone acetate |

| Amrinone |

| Ciclopirox |

| Crizotinib |

| Delavirdine |

| Ethionamide |

| Isoniazid |

| Milrinone |

| Niacin |

| Nifedipine |

| Nilvadipine |

| Piroxicam |

| Pyridostigmine |

| Pyridoxine |

| Regorafenib |

| Roflumilast |

| Sorafenib |

| Sulfapyridine |

| Tacrine |

| p-aminophenol potassium |

| 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide |

Structure

3D Structure

属性

IUPAC Name |

1-[2-(4-aminophenoxy)pyridin-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9(16)10-6-7-15-13(8-10)17-12-4-2-11(14)3-5-12/h2-8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCDKHZJJHCLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)OC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Acetyl 2 4 Aminophenoxy Pyridine and Its Precursors

Strategies for the Construction of the Pyridine (B92270) Core with Specific Substitution Patterns

Achieving the desired 2-phenoxy and 4-acetyl substitution on a pyridine ring is a significant synthetic challenge. Methodologies range from classic multicomponent cyclization reactions to modern regioselective C-H functionalization techniques.

The de novo synthesis of the pyridine ring offers a direct route to highly substituted derivatives. Multicomponent reactions are particularly efficient, constructing the heterocyclic core in a single step from simple, acyclic starting materials.

The Hantzsch Pyridine Synthesis is a foundational multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate. chemicalbook.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine ring. chemicalbook.com The reaction's versatility allows for the synthesis of various substituted pyridines. chemscene.com A key step in the Hantzsch synthesis mechanism is a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. nih.gov

The Knoevenagel Condensation itself is a critical carbon-carbon bond-forming reaction involving the nucleophilic addition of an active hydrogen compound (like a β-ketoester or malononitrile) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a cornerstone of many pyridine syntheses. For instance, variants of the Knoevenagel condensation can be initiated under mild, catalyst-free conditions in environmentally benign solvents like water-ethanol mixtures to produce electron-deficient alkenes, which are precursors for cyclization. nih.gov

Below is a table summarizing typical components in a Hantzsch-type synthesis that could theoretically lead to a 2,4-substituted pyridine precursor.

| Reaction Type | Component 1 (Aldehyde) | Component 2 (β-Dicarbonyl) | Component 3 (Nitrogen Source) | Key Intermediate |

|---|---|---|---|---|

| Hantzsch Pyridine Synthesis | Formaldehyde | Ethyl acetoacetate | Ammonia | 1,4-Dihydropyridine |

| Knoevenagel Condensation Variant | Pyridinecarbaldehyde | Malononitrile (B47326) | (Used as precursor) | Electron-deficient alkene |

An alternative and often more practical approach is the direct functionalization of a pre-formed pyridine ring. However, controlling the regioselectivity is challenging due to the electronic nature of the pyridine ring, which favors functionalization at the C2, C4, and C6 positions. The C2 position is often the most reactive due to its proximity to the nitrogen atom. oiccpress.com

Recent advances have provided powerful tools for site-selective modifications:

C4-Functionalization: Direct C-H alkylation at the C4 position has historically been difficult, often resulting in mixtures of isomers. acs.org A modern strategy involves the use of a temporary blocking group derived from maleic acid. This group directs a Minisci-type decarboxylative alkylation specifically to the C4 position. After the reaction, the blocking group is easily removed, providing clean access to C4-alkylated pyridines. acs.orgwikipedia.org

C2-Functionalization: The C2 position is readily functionalized. For the synthesis of the target molecule, introducing a halogen at the C2 position is a key strategy. A 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) serves as an excellent electrophile for subsequent nucleophilic aromatic substitution (SNAr) reactions.

A powerful method to create a difunctionalized intermediate is the "halogen dance" reaction. For example, 2-bromopyridine can be treated with lithium diisopropylamide (LDA) and iodine to first form 2-bromo-3-iodopyridine. A subsequent rearrangement, promoted by LDA at low temperatures, shifts the iodine to the C4 position, yielding 2-bromo-4-iodopyridine. digitellinc.comgoogle.com This intermediate is highly valuable as it allows for selective, sequential cross-coupling reactions at both the C2 and C4 positions.

Targeted Synthesis of the 4-Aminophenoxy Substituent

The 4-aminophenoxy group is the second crucial component of the target molecule. Its synthesis involves preparing a 4-aminophenol (B1666318) derivative and then forming the ether linkage.

4-Aminophenol is a widely used chemical intermediate, and several industrial methods exist for its production.

Reduction of 4-Nitrophenol: The most common laboratory and industrial synthesis involves the reduction of 4-nitrophenol. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation over catalysts like Raney Nickel or using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. wikipedia.orgijsr.net Numerous nanocatalysts have been developed to improve the efficiency and selectivity of this reaction. nih.govijsr.net The reaction progress can be easily monitored by UV-Vis spectroscopy, as the yellow 4-nitrophenolate (B89219) ion is converted to the colorless 4-aminophenol. nih.govnih.gov

From Nitrobenzene: An alternative route starts from nitrobenzene, which can be partially hydrogenated to form phenylhydroxylamine. This intermediate then undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to yield 4-aminophenol. wikipedia.orgunive.it

From Hydroquinone: A greener synthetic route involves the direct amination of hydroquinone, which can be derived from biomass. digitellinc.com This reaction can be performed using various aminating agents like ammonium hydroxide (B78521), although it often requires high temperatures and can suffer from selectivity issues. digitellinc.comgoogle.com

The following table summarizes common reduction methods for 4-nitrophenol.

| Starting Material | Reagent/Catalyst | Product | Key Features |

|---|---|---|---|

| 4-Nitrophenol | H₂, Raney Nickel | 4-Aminophenol | Catalytic hydrogenation. wikipedia.org |

| 4-Nitrophenol | NaBH₄, Metal Nanocatalyst (e.g., Ag, Au) | 4-Aminophenol | Mild conditions, high efficiency. nih.govijsr.net |

| 4-Nitrophenol | Iron powder, Acid | 4-Aminophenol | Classic iron-acid reduction method. wikipedia.org |

| Nitrobenzene | H₂, Pt/C, Acid (e.g., H₂SO₄) | 4-Aminophenol | Involves Bamberger rearrangement. wikipedia.orgunive.it |

The Williamson ether synthesis is the classic and most direct method for forming the ether bond between the 4-aminophenol moiety and the pyridine core. wikipedia.org This reaction proceeds via an Sₙ2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide or another substrate with a good leaving group. khanacademy.orgmasterorganicchemistry.com

In this specific synthesis, the phenoxide is generated by deprotonating the hydroxyl group of 4-aminophenol with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or sodium hydride). This phenoxide ion then acts as the nucleophile. gordon.edupbworks.com The electrophile would be a pyridine ring substituted with a good leaving group, typically a halogen (Cl, Br, F), at the C2 position.

Coupling Methodologies for Assembling the Full 4-Acetyl-2-(4-aminophenoxy)pyridine Structure

The final and key step in synthesizing 4-Acetyl-2-(4-aminophenoxy)pyridine is the coupling of the two primary fragments: the 4-acetyl-2-halopyridine core and 4-aminophenol. This transformation is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr mechanism is distinct from Sₙ2 and is characteristic of aromatic rings. It generally requires two conditions to proceed efficiently:

The aromatic ring must be substituted with a strong electron-withdrawing group (EWG).

There must be a good leaving group (typically a halide) on the ring. youtube.com

In the synthesis of the target molecule, the acetyl group at the C4 position of the pyridine ring acts as a powerful electron-withdrawing group. This group activates the ring for nucleophilic attack, particularly at the C2 and C6 positions. youtube.com The reaction proceeds via the addition of the nucleophile (the 4-aminophenoxide ion) to the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the halide leaving group. youtube.comyoutube.com Fluoride and chloride are often excellent leaving groups in SNAr reactions.

Therefore, the most direct route involves reacting a precursor like 2-chloro-4-acetylpyridine with 4-aminophenol in the presence of a base. The base deprotonates the phenol, and the resulting phenoxide attacks the C2 position of the activated pyridine ring, displacing the chloride ion to form the final ether linkage.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Phenoxy-Pyridine Linkage

Nucleophilic aromatic substitution (SNAr) is a primary and powerful method for forming C-O bonds in heteroaromatic systems like pyridine. The reaction is predicated on the ability of the pyridine ring, an electron-deficient system, to stabilize the negative charge of the intermediate Meisenheimer complex. This effect is particularly pronounced when the substitution occurs at the C-2 or C-4 positions, which are electronically activated for nucleophilic attack.

The synthesis of the phenoxy-pyridine linkage in 4-Acetyl-2-(4-aminophenoxy)pyridine via SNAr would typically involve the reaction of a 2-halopyridine derivative with a phenoxide nucleophile. A plausible pathway involves the reaction of 2-chloro-4-acetylpyridine with 4-aminophenol in the presence of a base. The base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), serves to deprotonate the phenolic hydroxyl group of 4-aminophenol, generating the more potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient C-2 position of the pyridine ring, displacing the halide leaving group to form the desired ether linkage.

The efficiency of SNAr reactions is influenced by several factors:

The Leaving Group: The nature of the leaving group on the pyridine ring is crucial. Fluorine is often the best leaving group for SNAr due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic. The general reactivity order for halogens in SNAr is F > Cl > Br > I.

The Solvent: These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP). These solvents effectively solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.

Activating Groups: The presence of electron-withdrawing groups on the pyridine ring, such as the acetyl group at the C-4 position in the target molecule, further activates the ring towards nucleophilic attack by stabilizing the intermediate complex.

| Pyridine Substrate | Nucleophile | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| 2-Chloro-4-acetylpyridine | 4-Aminophenol | K2CO3 | DMF | 80-120 °C | Moderate to Good |

| 2-Fluoro-4-nitropyridine | Phenol | NaH | DMSO | Room Temp. to 80 °C | Good to Excellent |

| 2-Bromopyridine | Potassium Phenoxide | N/A | NMP | 100-150 °C | Moderate |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Heteroaryl Bond Formation

Palladium-catalyzed cross-coupling reactions represent a versatile alternative for forming aryl-heteroaryl bonds, including the C-O ether linkage found in the target molecule. While SNAr is often effective, cross-coupling methods can offer milder conditions and broader functional group tolerance.

Buchwald-Hartwig C-O Coupling: A direct analogue to the SNAr approach is the palladium-catalyzed Buchwald-Hartwig C-O coupling (etherification). This reaction couples an aryl halide or triflate with an alcohol or phenol. For the synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine, this would involve coupling 2-halo-4-acetylpyridine with 4-aminophenol. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often involves bulky, electron-rich biarylphosphines that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. This method can be advantageous over the classic copper-catalyzed Ullmann condensation, which often requires harsh conditions (high temperatures and stoichiometric copper). rsc.org

Buchwald-Hartwig Amination: While not directly forming the C-O bond, the Buchwald-Hartwig amination is a cornerstone of modern synthesis for creating C-N bonds. acs.orged.gov It is highly relevant for synthesizing precursors or analogues. For instance, a precursor like 2-amino-4-acetylpyridine could be synthesized by coupling 2-bromo-4-acetylpyridine with an ammonia equivalent. researchgate.net This reaction is known for its exceptional generality and is a key tool in medicinal chemistry. mdpi.com

Suzuki Coupling for Analogous Structures: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate. rsc.org While not used to form the C-O or C-N bonds of the target molecule directly, it is invaluable for building complex pyridine-based structures. For example, an analogous structure where the phenoxy group is replaced by a phenyl group (i.e., 4-Acetyl-2-(4-aminophenyl)pyridine) could be readily synthesized via Suzuki coupling of 2-bromo-4-acetylpyridine with 4-aminophenylboronic acid. The reaction tolerates a wide array of functional groups and often proceeds under relatively mild conditions. rsc.org

| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Relevance to Target/Analogues |

|---|---|---|---|---|

| Buchwald-Hartwig C-O Coupling | Aryl Halide + Phenol | Pd(OAc)2 + Biarylphosphine Ligand | C(aryl)-O | Direct synthesis of phenoxy-pyridine core |

| Buchwald-Hartwig C-N Amination | Aryl Halide + Amine | Pd2(dba)3 + Xantphos | C(aryl)-N | Synthesis of aminopyridine precursors/analogues |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | Pd(PPh3)4 + Base (e.g., K3PO4) | C(aryl)-C(aryl) | Synthesis of C-C linked analogues |

Considerations for Convergent and Divergent Synthetic Pathways

The strategic planning for the synthesis of 4-Acetyl-2-(4-aminophenoxy)pyridine and its derivatives can be approached from both convergent and divergent perspectives. wikipedia.org

A divergent synthesis , in contrast, begins with a common core structure that is subsequently elaborated into a library of related compounds. acs.orgwikipedia.org For the target molecule, a divergent strategy could commence with a precursor like 4-acetylpyridine-N-oxide. This common starting material can be functionalized at the 2-position through various reactions. For example, nitration followed by reduction and diazotization could introduce a halide at the 2-position. oaji.net This 2-halo-4-acetylpyridine intermediate then becomes a branching point. It can be reacted with a diverse array of substituted phenols via SNAr or Buchwald-Hartwig coupling to generate a library of 4-Acetyl-2-(aryloxy)pyridine analogues, including the target compound. This strategy is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Green Chemistry Principles and Sustainable Synthetic Routes for Pyridine Derivatives

Applying green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact and improve safety. nih.gov Key strategies include the use of sustainable feedstocks, alternative energy sources, and environmentally benign solvents. researchgate.net

Sustainable Feedstocks: Research is ongoing into the production of pyridines from renewable biomass sources, such as glycerol (B35011), a byproduct of biodiesel production. researchgate.netrsc.org Thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts has been demonstrated as a potential route to produce pyridine bases sustainably. rsc.org Furfural, another key biomass-derived platform chemical, can also serve as a starting point for the synthesis of N-heterocycles, including piperidines which can be dehydrogenated to pyridines. nih.gov

Alternative Solvents and Reaction Media: Traditional SNAr reactions often employ polar aprotic solvents like DMF and DMSO, which have environmental and health concerns. Greener alternatives are being actively explored. Water, in combination with additives like hydroxypropyl methylcellulose (B11928114) (HPMC), has been shown to facilitate SNAr reactions under mild conditions. rsc.org Polyethylene glycol (PEG) is another non-toxic, biodegradable, and recyclable solvent that has proven effective for SNAr on nitrogen-containing heterocycles. nih.gov Replacing traditional volatile organic compounds with these greener alternatives significantly improves the sustainability profile of the synthesis. acsgcipr.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating. nih.govorganic-chemistry.org This increased efficiency reduces energy consumption and minimizes the formation of byproducts. One-pot, microwave-assisted procedures for pyridine synthesis, such as the Bohlmann-Rahtz reaction, exemplify this efficient and greener approach. organic-chemistry.org

Molecular Structure, Spectroscopic Characterization, and Conformational Analysis of 4 Acetyl 2 4 Aminophenoxy Pyridine

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

The definitive structural confirmation and detailed electronic and vibrational analysis of 4-Acetyl-2-(4-aminophenoxy)pyridine would rely on a combination of advanced spectroscopic techniques. However, specific experimental spectra for this compound have not been published.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Proton and Carbon Environments

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise molecular structure by mapping the chemical environments of hydrogen and carbon atoms. For 4-Acetyl-2-(4-aminophenoxy)pyridine, one would expect a distinct set of signals corresponding to the protons and carbons of the pyridine (B92270) ring, the aminophenoxy group, and the acetyl moiety. This would include chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) that reveal through-bond proton-proton interactions.

No experimental ¹H or ¹³C NMR data for 4-Acetyl-2-(4-aminophenoxy)pyridine is currently available in the scientific literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-Acetyl-2-(4-aminophenoxy)pyridine would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the acetyl ketone, the C-O-C stretching of the ether linkage, and various C=C and C=N stretching vibrations within the aromatic rings.

Specific experimental FT-IR spectral data, including absorption frequencies (cm⁻¹), for 4-Acetyl-2-(4-aminophenoxy)pyridine has not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns upon ionization. The mass spectrum would confirm the molecular formula (C₁₃H₁₂N₂O₂) by identifying the molecular ion peak (M⁺). Subsequent fragmentation would likely involve cleavage at the ether linkage or loss of the acetyl group, providing further structural confirmation.

There is no published experimental mass spectrometry data, including molecular ion peak or fragmentation analysis, for 4-Acetyl-2-(4-aminophenoxy)pyridine.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement and identify key intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular architecture.

A crystal structure for 4-Acetyl-2-(4-aminophenoxy)pyridine has not been determined or deposited in crystallographic databases.

Conformational Preferences and Torsional Dynamics of the Acetyl and Aminophenoxy Moieties

No studies on the conformational analysis or torsional dynamics of 4-Acetyl-2-(4-aminophenoxy)pyridine are available.

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining molecular conformation and crystal packing. Potential intramolecular hydrogen bonds could exist, for example, between the amine protons and the pyridine nitrogen or ether oxygen, which would influence the molecule's planarity and stability. Intermolecular interactions, such as hydrogen bonds involving the amine and acetyl groups, would dictate how the molecules arrange themselves in a solid lattice.

There is no published research analyzing the intramolecular or intermolecular non-covalent interactions of 4-Acetyl-2-(4-aminophenoxy)pyridine.

Computational Chemistry and Theoretical Investigations of 4 Acetyl 2 4 Aminophenoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a popular method for calculating the electronic properties of molecules, including Mulliken charges, frontier molecular orbitals (HOMO-LUMO), ionization energy, and electron affinity. researchgate.net DFT calculations can provide valuable information about the geometry, stability, and reactivity of a molecule. researchgate.netscielo.br For pyridine (B92270) derivatives, DFT calculations are often performed using basis sets like B3LYP/6-311G to optimize the molecular geometry and predict electronic properties. researchgate.netscielo.br

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE), which is an important parameter for determining molecular reactivity and stability. irjweb.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

For a related compound, ethyl-2-(4-aminophenoxy)acetate, DFT calculations determined the HOMO and LUMO energies to be -5.2648 eV and -0.2876 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.9808 eV. mdpi.com In another study on 2-acetyl pyridine derivatives, the HOMO-LUMO energy gaps were found to be significantly smaller, ranging from 0.132 eV to 0.183 eV, indicating higher reactivity for those specific molecules. scielo.br The distribution of HOMO and LUMO orbitals can also provide insights into the regions of a molecule that are most likely to be involved in electron donation and acceptance. beilstein-journals.org For instance, in some 2-acetyl pyridine derivatives, the LUMO is localized on the carbonyl moiety. scielo.br

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Ethyl-2-(4-aminophenoxy)acetate | -5.2648 | -0.2876 | 4.9808 | mdpi.com |

| 2-acetyl pyridine derivative 1 | - | - | 0.183 | scielo.br |

| 2-acetyl pyridine derivative 2 | - | - | 0.165 | scielo.br |

| 2-acetyl pyridine derivative 3 | - | - | 0.132 | scielo.br |

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map displays regions of different electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net

For ethyl-2-(4-aminophenoxy)acetate, the MEP map indicates a polar nature with a calculated net dipole moment of 3.0327 D. mdpi.com In substituted uracils containing a 4-(dimethylamino)pyridine moiety, the MEP maps show a high electron density in red and a shortage of electron density in blue, providing a qualitative comparison of charge distribution. researchgate.net

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). mdpi.com

Ionization Potential (I) is the energy required to remove an electron from a molecule and is related to the HOMO energy (I ≈ -EHOMO). nih.gov

Electron Affinity (A) is the energy released when an electron is added to a molecule and is related to the LUMO energy (A ≈ -ELUMO). nih.gov

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution (η = (I-A)/2). A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. irjweb.com

Chemical Potential (μ) describes the escaping tendency of electrons from a system (μ = -(I+A)/2). mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons (ω = μ²/2η). mdpi.com

For ethyl-2-(4-aminophenoxy)acetate, these reactivity indices have been calculated, providing a comprehensive picture of its chemical reactivity. mdpi.com

| Descriptor | Value (eV) for Ethyl-2-(4-aminophenoxy)acetate | Reference |

|---|---|---|

| Ionization Potential (I) | 5.2684 | mdpi.com |

| Electron Affinity (A) | 0.2876 | mdpi.com |

| Hardness (η) | 4.9808 | mdpi.com |

| Electrophilicity Index (ω) | 0.7747 | mdpi.com |

| Chemical Potential (μ) | -2.7780 | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of a molecule, including its conformational changes and interactions with its environment, such as solvent molecules. nih.gov MD simulations are particularly useful for understanding how a solvent can influence the stability, structure, and reactivity of a solute molecule. nih.gov While no specific MD simulation studies on 4-Acetyl-2-(4-aminophenoxy)pyridine were found, this technique is widely applied to similar molecules to understand their behavior in different environments. For example, MD simulations have been used to study the binding modes of 4-aminopyridine (B3432731) derivatives to the active site of acetylcholinesterase and to calculate binding free energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.gov

Several QSAR studies have been conducted on pyridine derivatives for various biological activities. For instance, a 2D-QSAR model was developed for a series of benzofuran-pyridine hybrids with vasodilation activity, which successfully described the bioactivity of the synthesized analogs. nih.gov Another QSAR study on 2-Acylamino-4,6-Diphenylpyridine derivatives as antagonists of GPR-54 also demonstrated the utility of this approach in understanding the structural requirements for activity. researchgate.net These studies highlight how QSAR could be applied to a series of 4-Acetyl-2-(4-aminophenoxy)pyridine analogs to optimize their biological properties.

In Silico Prediction of Molecular Recognition and Binding Affinities through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. actascientific.com The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

| Compound Class | Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Pyridine derivatives | Acetylcholinesterase (AChE) | Compounds fit into the hydrophobic pocket of the enzyme, with hydrogen bonds and π-π stacking interactions playing an important role. | |

| 4-(Thien-2-yl)-3-aminopyridine-2(1H)-one derivatives | Antithrombotic targets | The presence of a thiourea (B124793) fragment increased affinity for the selected protein. | d-nb.info |

| Thiazolo[5,4-b]pyridine derivatives | DNA | Docking suggested an intercalative binding mode with DNA. | actascientific.com |

Ligand-Protein Docking for Investigating Hypothetical Binding Poses and Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in understanding the hypothetical binding poses and key molecular interactions of 4-Acetyl-2-(4-aminophenoxy)pyridine with various biological targets. By simulating the interaction between the ligand and the protein's active site, researchers can gain insights into the compound's potential efficacy and mechanism of action. The process involves preparing the 3D structures of both the ligand and the protein, followed by the use of docking software to explore possible binding modes.

The binding affinity and interaction patterns are evaluated based on scoring functions that estimate the free energy of binding. For instance, in silico analysis of synthesized compounds often involves molecular docking studies to establish interactions between the test compound and the target protein. nih.gov The interaction energy between the ligand and the receptor is calculated through grid mapping, where the ligand is placed around the target protein. nih.gov

Detailed analysis of the docking results can reveal specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For example, in a study of novel pyridine derivatives, docking studies revealed that the compounds demonstrated proper binding within the active sites of selected proteins. researchgate.net The interpretation of these interactions is often facilitated by visualization software, which provides a 3D representation of the binding pose. d-nb.info

To illustrate the potential application of this methodology to 4-Acetyl-2-(4-aminophenoxy)pyridine, a hypothetical docking study against a relevant protein target could yield data such as that presented in the table below. The data would typically include the binding energy, the number and type of hydrogen bonds formed, and the key amino acid residues involved in the interaction.

| Target Protein | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |

| Protein Kinase A | -8.5 | 3 | Tyr123, Lys72, Glu91 |

| Cyclooxygenase-2 | -7.9 | 2 | Arg120, Ser353 |

| Tumor Necrosis Factor-alpha | -9.1 | 4 | Gly121, Tyr59, Gln61, Ser60 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for Related Structural Motifs

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Once a pharmacophore model is developed for a series of active compounds, it can be used as a 3D query to search large chemical databases for other molecules that possess similar features, a process known as virtual screening. nih.gov

This approach allows for the rapid identification of new chemical entities with the potential for similar biological activity. nih.gov The process begins with the identification of a set of active compounds and the generation of a pharmacophore model that encapsulates their common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Virtual screening collaborations can leverage proprietary libraries from multiple sources to expand the chemical space being explored, thereby increasing the chances of finding novel and potent compounds. nih.govnih.gov The identified hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested for their biological activity. sci-hub.se This iterative process of computational modeling and experimental validation is a cornerstone of modern drug discovery. nih.gov

For 4-Acetyl-2-(4-aminophenoxy)pyridine, a pharmacophore model could be developed based on its key structural features. This model could then be used to screen compound libraries for molecules that share these features. The results of such a virtual screening campaign could be summarized in a table, highlighting the identified hits and their pharmacophoric features.

| Hit Compound ID | Molecular Formula | Pharmacophore Features Matched | Predicted Activity |

| ZINC12345678 | C18H15N3O2 | 1 H-bond donor, 2 H-bond acceptors, 1 aromatic ring, 1 hydrophobic group | High |

| CHEMBL987654 | C17H14N2O3 | 1 H-bond donor, 2 H-bond acceptors, 2 aromatic rings | Medium |

| PUBCHEM246810 | C19H18N4O | 2 H-bond donors, 1 H-bond acceptor, 2 aromatic rings | High |

This table presents hypothetical data for illustrative purposes.

Based on a comprehensive search of available scientific literature, detailed mechanistic studies specifically for the compound 4-Acetyl-2-(4-aminophenoxy)pyridine are not available. The required information to thoroughly populate the requested sections and subsections of the outline—including specific reaction pathways, key intermediates, transition states, kinetic data, and detailed molecular interactions with biological targets for this exact molecule—could not be located.

The user's strict instructions to focus solely on "4-Acetyl-2-(4-aminophenoxy)pyridine" and to not introduce any information, examples, or discussions that fall outside the explicit scope of the provided outline cannot be fulfilled with the currently available data. Generating content for the requested article would require speculation or extrapolation from related but different chemical structures, which would violate the core instructions of the prompt.

Therefore, it is not possible to provide the requested article while adhering to the specified constraints of accuracy and strict focus on the named compound.

Mechanistic Investigations of Chemical Reactions Involving 4 Acetyl 2 4 Aminophenoxy Pyridine

Mechanistic Insights into Molecular Interactions with Biological Targets

Elucidation of Specific Biochemical Pathways or Molecular Events Affected by Direct Interaction (e.g., enzyme active site inhibition, specific protein-protein interactions)

Following a comprehensive search of scientific literature and chemical databases, no specific research was found detailing the direct interaction of 4-Acetyl-2-(4-aminophenoxy)pyridine with biochemical pathways, its effects on enzyme active sites, or its involvement in specific protein-protein interactions. The current body of scientific literature does not appear to contain studies elucidating the mechanistic details of this particular compound's biological activity. Therefore, no data tables or detailed research findings on its specific biochemical interactions can be provided at this time.

Advanced Derivatization and Functionalization Strategies for the 4 Acetyl 2 4 Aminophenoxy Pyridine Scaffold

Chemical Modifications at the Pyridine (B92270) Nitrogen Atom (e.g., N-alkylation, N-oxidation)

The nitrogen atom of the pyridine ring is a primary site for electrophilic attack and can be readily modified through N-oxidation and N-alkylation.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common strategy to alter the electronic properties of the ring and enable further functionalization. oaji.netarkat-usa.org N-oxidation increases the electron density at the C2 and C4 positions, making them more susceptible to nucleophilic attack, while also providing a handle for deoxygenation or rearrangement reactions. oaji.netarkat-usa.org A standard method for this transformation involves the use of oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). oaji.netresearchgate.net For the 4-acetylpyridine (B144475) core, N-oxidation can be achieved almost quantitatively using a 30% w/v solution of hydrogen peroxide at low temperatures (0-5ºC). oaji.net This transformation yields the corresponding 4-acetylpyridine-N-oxide, a stable intermediate for subsequent reactions. oaji.net Catalytic methods, for instance using methyltrioxorhenium (MTO), have also been developed for efficient pyridine N-oxidation. nih.govchemrxiv.org

N-Alkylation: Direct alkylation of the pyridine nitrogen with alkyl halides leads to the formation of quaternary pyridinium (B92312) salts. This modification introduces a permanent positive charge, significantly altering the solubility and electronic characteristics of the molecule. The resulting pyridinium salts can serve as ionic liquids or as precursors for pyridones.

Furthermore, the formation of pyridine N-oxides opens up pathways for regioselective C-H functionalization. The N-oxide can activate the adjacent C2 and C6 positions for attack by nucleophiles like Grignard reagents or malonate anions after activation with anhydrides. nih.govorganic-chemistry.org This "redox alkylation" allows for the introduction of alkyl, aryl, or alkynyl groups specifically at the C2 position, a transformation that is otherwise challenging to achieve on the parent pyridine ring. organic-chemistry.orgresearchgate.netnih.gov

| Modification Type | Typical Reagents & Conditions | Product | Key Features |

|---|---|---|---|

| N-Oxidation | H₂O₂/Acetic Acid, 0-5°C | Pyridine N-oxide | Activates C2/C4 positions for nucleophilic attack. oaji.net |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridinium salt | Introduces a permanent positive charge. |

| C2-Alkylation (via N-Oxide) | 1. Grignard Reagent (R-MgBr) 2. Acetic Anhydride (B1165640) or DMF | 2-Alkyl-pyridine | Highly regioselective functionalization. organic-chemistry.org |

Derivatization of the Acetyl Group (e.g., Knoevenagel condensations, oxime/hydrazone formation, alpha-alkylation)

The acetyl group's carbonyl carbon and α-protons are key sites for a variety of chemical transformations, enabling chain extension, cyclization, and the introduction of new functional groups.

Knoevenagel Condensation: This reaction involves the condensation of the acetyl group with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgyoutube.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated ketone, also known as a conjugated enone. wikipedia.org This strategy is fundamental for C-C bond formation and is a key step in the synthesis of various heterocyclic systems like Hantzsch pyridine synthesis. wikipedia.orgsciensage.info

Oxime and Hydrazone Formation: The carbonyl group reacts readily with hydroxylamine (B1172632) hydrochloride to form an oxime or with hydrazine (B178648) derivatives to form hydrazones. orgsyn.org The formation of 4-acetylpyridine oxime is a rapid reaction that can be performed in an aqueous solution of hydroxylamine and sodium hydroxide (B78521). orgsyn.org These derivatives are not only stable but also serve as important intermediates. Oximes can be rearranged (Beckmann rearrangement) or used in the synthesis of other heterocycles, while hydrazones are precursors for pyrazoles and other nitrogen-containing rings. researchgate.netorgsyn.org

Alpha-Alkylation: The protons on the methyl carbon adjacent to the carbonyl (α-protons) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. youtube.comyoutube.com This enolate is a potent nucleophile that can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. youtube.comyoutube.com An alternative, milder approach is the Stork enamine synthesis, where the ketone is first converted to an enamine, which then acts as the nucleophile for alkylation before being hydrolyzed back to the ketone. youtube.comyoutube.com

| Reaction Type | Typical Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile), weak base (e.g., piperidine) | α,β-Unsaturated ketone (enone) | Forms a new C-C double bond. wikipedia.orgsciensage.info |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), base | Ketoxime | Stable derivative, useful intermediate. orgsyn.org |

| Hydrazone Formation | Hydrazine (NH₂NH₂) or substituted hydrazines | Hydrazone | Precursor for pyrazoles and other heterocycles. |

| Alpha-Alkylation | 1. LDA, THF, -78°C 2. Alkyl halide (R-X) | α-Alkylated ketone | Forms a new C-C single bond at the α-position. youtube.com |

Functionalization of the 4-Aminophenoxy Moiety (e.g., amide formation, alkylation, acylation, arylation)

The primary amino group on the phenoxy ring is a versatile handle for a wide range of modifications.

Amide Formation and Acylation: The amino group is highly nucleophilic and readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. thestudentroom.co.ukquora.com For substrates like 4-aminophenol (B1666318), N-acylation is significantly favored over O-acylation of the phenolic hydroxyl group due to the higher nucleophilicity of the nitrogen atom. quora.com This reaction is a robust method for attaching various side chains and is often used to synthesize analogues of bioactive molecules like paracetamol. google.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, though poly-alkylation can be a competing side reaction. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), offers a more controlled method for synthesizing secondary or tertiary amines.

Arylation: Modern cross-coupling methods, particularly the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds between the amino group and aryl halides or triflates. wikipedia.orglibretexts.org This palladium-catalyzed reaction is highly versatile, tolerates a wide range of functional groups, and has largely replaced older, harsher methods for synthesizing diaryl amines. wikipedia.orgresearchgate.netorganic-chemistry.org The choice of phosphine (B1218219) ligand is critical for the reaction's success and scope. libretexts.orgresearchgate.net

| Reaction Type | Typical Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| Acylation / Amide Formation | Acetic anhydride or acyl chloride | N-Aryl amide | A robust and high-yielding reaction. quora.com |

| N-Alkylation | Alkyl halide with base, or reductive amination (R-CHO, NaBH₃CN) | Secondary or tertiary amine | Introduces alkyl substituents on the nitrogen. |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, base (e.g., NaOtBu) | Diaryl amine | Versatile method for C-N bond formation. wikipedia.orgnih.gov |

Introduction of Additional Functional Groups for Enhanced Research Utility (e.g., incorporation of fluorescent tags, chelating agents for metal complex research)

The scaffold can be functionalized with specific reporter groups or metal-binding sites to create tools for chemical biology and materials science.

Incorporation of Fluorescent Tags: The primary amine of the 4-aminophenoxy moiety is an ideal site for conjugation with fluorescent dyes. Commercially available dyes are often equipped with amine-reactive functional groups such as isothiocyanates (forming a thiourea (B124793) linkage) or N-hydroxysuccinimide (NHS) esters (forming a stable amide bond). This allows for the straightforward covalent attachment of fluorophores, enabling the resulting molecule to be used as a probe in fluorescence microscopy or other bio-imaging applications.

Chelating Agents for Metal Complex Research: The pyridine nitrogen and the exocyclic nitrogen and oxygen atoms are potential coordination sites for metal ions. The existing scaffold can be elaborated to create more sophisticated chelating ligands. nih.govgoogle.com For example, the acetyl group can be condensed with 2-aminoethanol to create a Schiff base with an {N,O} donor set. Alternatively, functionalizing the amino group with moieties containing additional donor atoms (e.g., pyridine, carboxylate, or phosphonate (B1237965) groups) can create polydentate ligands capable of forming stable complexes with transition metals, lanthanides, or other metal ions. nih.govrsc.orgnih.govacs.org Such complexes are of interest in catalysis, sensing, and medicinal chemistry. nih.govnih.govacs.org

| Functionalization | Strategy | Potential Application |

|---|---|---|

| Fluorescent Tagging | Reacting the amino group with an NHS-ester or isothiocyanate-functionalized dye. | Fluorescent probes, bio-imaging agents. |

| Chelating Agent Synthesis | Modifying the acetyl or amino groups to introduce additional donor atoms (N, O, S). nih.govnih.govacs.org | Metal sensors, catalysts, metallodrugs. |

Polymerization or Grafting Strategies Utilizing the 4-Acetyl-2-(4-aminophenoxy)pyridine Unit in Materials Research

The 4-Acetyl-2-(4-aminophenoxy)pyridine scaffold can be incorporated into macromolecules, leading to functional polymers with unique properties.

Polymerization: To render the molecule polymerizable, a reactive group such as a vinyl or acrylate (B77674) moiety must be introduced. The vinyl group can be installed, for example, through a Wittig reaction on the acetyl carbonyl. The resulting vinylpyridine monomer can then undergo polymerization (e.g., radical, anionic, or coordination polymerization) to form a homopolymer or be copolymerized with other monomers like styrene (B11656) to create materials with tailored properties. acs.orgnih.gov Poly(vinylpyridine) and its derivatives are used in applications such as coatings, sensors, and as functional colloids for protein adsorption. nih.govmdpi.comnih.gov

Grafting Strategies: The functional groups on the scaffold can be used to graft the molecule onto existing polymer backbones or surfaces. For example, the amino group can react with polymers containing electrophilic groups (e.g., acyl chlorides or epoxides) to form a graft copolymer. This approach allows for the modification of the surface properties of materials, introducing the specific chemical and physical characteristics of the pyridine unit. This is a common strategy for creating functional materials for applications in catalysis, separation, and biomedicine.

| Strategy | Methodology | Resulting Material | Potential Application |

|---|---|---|---|

| Monomer Synthesis & Polymerization | 1. Introduce a polymerizable group (e.g., vinyl via Wittig reaction). 2. Radical or coordination polymerization. | Functional homopolymer or copolymer. | pH-sensitive materials, functional coatings, catalytic supports. acs.orgmdpi.com |

| Grafting to a Polymer | Reacting the amino group with an activated polymer backbone. | Graft copolymer. | Surface modification, functional membranes, drug delivery systems. |

Role of 4 Acetyl 2 4 Aminophenoxy Pyridine As a Versatile Chemical Scaffold and Intermediate in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis (e.g., fused ring systems, novel heterocyclic architectures)

The molecular architecture of 4-Acetyl-2-(4-aminophenoxy)pyridine offers multiple reactive centers that can be exploited for the construction of novel heterocyclic systems, including fused rings. The acetyl and amino groups are particularly valuable handles for cyclization and condensation reactions.

The acetyl group is a classic precursor for a variety of heterocycles. researchgate.netguidechem.com

Condensation Reactions: The carbonyl group can react with dinucleophiles. For instance, reaction with reagents like urea, thiourea (B124793), or guanidine (B92328) can yield substituted pyrimidine (B1678525) rings, a core structure in many biologically active molecules. researchgate.net

Chalcone Formation: Through base-catalyzed reactions like the Claisen-Schmidt condensation, the acetyl group can react with various aldehydes to form chalcones. researchgate.net These α,β-unsaturated ketone intermediates are, in turn, valuable starting materials for synthesizing pyrazolines, isoxazoles, and other heterocyclic systems.

The primary amino group on the terminal phenyl ring provides another strategic site for cyclization.

Ring Annulation: The nucleophilic amine can react with 1,3-dicarbonyl compounds in reactions like the Combes quinoline (B57606) synthesis or with α,β-unsaturated ketones to form fused dihydropyridine (B1217469) rings.

Formation of Five-Membered Rings: It can be used to construct imidazole, pyrrole, or triazole rings by reacting with appropriate dicarbonyl or related synthons.

The presence of both of these functional groups on a single scaffold allows for sequential or one-pot strategies to build intricate, fused polycyclic architectures. For example, the acetyl group could first be used to form a pyrimidine ring, followed by a subsequent reaction involving the amino group to fuse an additional ring system onto the molecule.

| Functional Group | Reagent Class | Potential Heterocycle Formed |

| Acetyl Group (Ketone) | Aldehydes (via Chalcone) | Pyrazoline, Isoxazole |

| Guanidine / Urea / Thiourea | Pyrimidine | |

| Hydrazine (B178648) Derivatives | Pyrazole | |

| Amino Group | 1,3-Dicarbonyls | Fused Dihydropyridine |

| α-Haloketones | Pyrrole | |

| Phosgene Equivalents | Benzoxazolone |

Building Block for Multifunctional Hybrid Molecules

A hybrid molecule is a chemical entity designed by combining two or more distinct pharmacophores into a single covalent structure. The goal is often to create a molecule that can interact with multiple biological targets or to merge favorable properties. 4-Acetyl-2-(4-aminophenoxy)pyridine is an ideal building block for such molecules due to its distinct, chemically addressable functional groups separated by a stable diaryl ether linker.

The three primary points for modification are:

The Acetyl Group: Can be derivatized into oximes, hydrazones, or reduced to an alcohol for further functionalization.

The Amino Group: Can be readily acylated, alkylated, or converted into a diazonium salt for a wide range of transformations.

The Aromatic Rings: The pyridine (B92270) and phenyl rings can potentially undergo regioselective C-H functionalization or electrophilic substitution to introduce additional diversity.

The diaryl ether linkage serves as a robust and semi-flexible spacer, ensuring that the different pharmacophoric units appended to the scaffold can orient themselves independently to interact with their respective biological targets. For instance, the amino group could be coupled with a known kinase inhibitor fragment, while the acetyl group is converted into a moiety targeting a separate protein-protein interaction, resulting in a dual-action hybrid molecule. The synthesis of related 4-(4-aminophenoxy)-2-(alkyl carbamoyl)pyridines has demonstrated the feasibility of constructing molecules around this core ether linkage. consensus.app

Scaffold for Combinatorial Chemistry Libraries in Chemical Biology Research

Combinatorial chemistry aims to rapidly generate large collections (libraries) of related compounds for high-throughput screening. A key element for success is a central "scaffold" that provides a common structural core and has multiple points for diversification. 4-Acetyl-2-(4-aminophenoxy)pyridine is well-suited for this role because its primary reactive sites—the ketone and the amine—exhibit orthogonal reactivity, allowing for controlled, stepwise diversification.

A hypothetical combinatorial library could be constructed in a two-dimensional matrix. In the first dimension, the core scaffold's amino group could be reacted with a diverse set of carboxylic acids or sulfonyl chlorides to generate a range of amides and sulfonamides. In the second dimension, the acetyl group of each of these products could then be reacted with a library of diverse hydrazines or hydroxylamines to create a corresponding set of hydrazones or oximes. This parallel synthesis approach can quickly generate hundreds or thousands of unique, yet structurally related, compounds for screening in chemical biology to identify novel probes or modulators of biological processes.

| + Hydrazine A | + Hydrazine B | + Hydrazine C | |

| Scaffold + Acid 1 | Product 1A | Product 1B | Product 1C |

| Scaffold + Acid 2 | Product 2A | Product 2B | Product 2C |

| Scaffold + Acid 3 | Product 3A | Product 3B | Product 3C |

Utility in Fragment-Based Drug Discovery (FBDD) Research as a Core Fragment

Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.gov Successful fragments typically adhere to the "Rule of Three," which provides guidelines for their physicochemical properties.

An analysis of 4-Acetyl-2-(4-aminophenoxy)pyridine suggests its potential as a core fragment or as a starting point for fragment elaboration.

Structural Features: The molecule contains a rich set of pharmacophoric features within a compact frame: a pyridine nitrogen (hydrogen bond acceptor), a carbonyl oxygen (hydrogen bond acceptor), and an amino group (hydrogen bond donor). The diaryl ether linkage introduces a non-planar, three-dimensional shape that can be advantageous for fitting into protein binding pockets.

Physicochemical Properties: While the molecule's molecular weight (~228.25 g/mol ) is within the typical range for fragments, its other properties would need careful consideration for a specific FBDD campaign. The key value of this molecule in an FBDD context lies in its potential for vector-based growth. Once binding of this core scaffold is confirmed, the reactive handles (acetyl and amino groups) provide clear, synthetically accessible vectors for growing the fragment into a more potent, lead-like molecule while maintaining the initial efficient binding interactions.

| Property | "Rule of Three" Guideline | Estimated Value for Scaffold | Compliance |

| Molecular Weight (MW) | ≤ 300 Da | ~228.25 Da | Yes |

| cLogP | ≤ 3 | ~2.0 - 2.5 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (NH₂) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (Py-N, C=O) | No |

| Rotatable Bonds | ≤ 3 | ~4 | No |

Note: The number of hydrogen bond acceptors and rotatable bonds slightly exceeds the strict "Rule of Three," which is not uncommon for more complex fragments. Its utility would depend on the specific target and screening methodology.

Advanced Molecular Interaction Studies with Biological Macromolecules: Mechanistic Insights of 4 Acetyl 2 4 Aminophenoxy Pyridine and Its Analogs

Investigation of Enzyme-Ligand Interactions

The inhibition of enzymes is a major strategy in the development of therapeutics for a wide range of diseases. Analogs of 4-acetyl-2-(4-aminophenoxy)pyridine have been investigated for their ability to interact with and inhibit several important enzyme classes.

The precise manner in which a ligand binds within the active site of an enzyme is critical to its inhibitory potency and selectivity. Studies on various pyridine-containing analogs have provided valuable information on their binding modes with several key enzymes.

Acetylcholinesterase (AChE): For analogs of 4-acetyl-2-(4-aminophenoxy)pyridine, such as certain pyridine (B92270) derivatives with carbamic or amidic functions, molecular docking studies have indicated an ability to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. nih.gov This dual binding is a characteristic of several potent AChE inhibitors. The CAS is located deep within a gorge and contains the catalytic triad (B1167595) responsible for acetylcholine (B1216132) hydrolysis, while the PAS is situated at the entrance of this gorge. mdpi.com The interaction with the PAS is thought to be crucial for the inhibition of AChE-induced beta-amyloid aggregation, a key pathological event in Alzheimer's disease. mdpi.com The binding of these analogs is often mediated by a combination of hydrogen bonds, pi-pi stacking interactions with aromatic residues like tryptophan and tyrosine, and hydrophobic interactions. nih.gov

Carbonic Anhydrase (CA): Pyridine-3-sulfonamide derivatives, which are structurally related to the aminophenoxy pyridine scaffold, have been shown to bind to the active site of various carbonic anhydrase isoforms. mdpi.comnih.gov The active site of CAs contains a zinc ion that is essential for its catalytic activity. nih.gov The sulfonamide group of these inhibitors typically coordinates directly with the zinc ion in a deprotonated form, displacing a water molecule or hydroxide (B78521) ion. nih.gov The pyridine ring and its substituents can then form further interactions with amino acid residues in the active site, which can be divided into hydrophilic and lipophilic regions, contributing to the inhibitor's affinity and isoform selectivity. mdpi.com The orientation of the substituent on the pyridine ring can influence whether it interacts with the hydrophilic or lipophilic half of the active site. nih.gov

PI3K Isoforms: While specific binding data for 4-acetyl-2-(4-aminophenoxy)pyridine is not available, the general binding mode for inhibitors of phosphoinositide 3-kinases (PI3Ks) involves interaction with the ATP-binding pocket of the kinase domain. This pocket is highly conserved across the different PI3K isoforms, but subtle differences in the surrounding amino acid residues can be exploited to achieve isoform selectivity. nih.gov Inhibitors typically form hydrogen bonds with the hinge region of the enzyme and make additional contacts with other residues in the pocket. mdpi.com

Telomerase: The inhibition of telomerase by small molecules often involves the stabilization of G-quadruplex structures in the telomeric DNA, which prevents the enzyme from binding to its substrate. nih.gov Acridine derivatives, for example, have been designed to interact with and stabilize these G-quadruplexes. nih.gov Another mechanism involves direct interaction with the enzyme's active site. For instance, some non-natural nucleotide analogs can bind to the active site of the telomerase reverse transcriptase (TERT) subunit in an atypical, inverted orientation, with modifications on the nucleobase interacting with a telomerase-specific hydrophobic pocket adjacent to the active site. plos.org

COX Enzymes: The active site of cyclooxygenase (COX) enzymes is a long, hydrophobic channel. Selective COX-2 inhibitors typically possess a side pocket that can be accessed by these inhibitors but is blocked in COX-1 by a single amino acid difference (isoleucine in COX-1 versus valine in COX-2). aalto.fi Pyridine and pyrimidine (B1678525) analogs of acetaminophen (B1664979) are believed to act as reducing co-substrates of the peroxidase active site of COX, thereby preventing the formation of the catalytic tyrosyl radical required for cyclooxygenase activity. nih.gov Other pyridine-containing analogs have been designed to bind non-covalently within the cyclooxygenase active site. nih.gov

Table 1: Binding Characteristics of Analogs in Enzyme Active Sites

| Enzyme | Analog Class | Key Binding Site Interactions |

|---|---|---|

| Acetylcholinesterase | Pyridine derivatives with carbamic/amidic functions | Dual binding to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). nih.gov |

| Carbonic Anhydrase | Pyridine-3-sulfonamides | Coordination of the sulfonamide group with the active site zinc ion. nih.gov |

| PI3K Isoforms | General PI3K inhibitors | Interaction with the ATP-binding pocket of the kinase domain. nih.gov |

| Telomerase | Acridine derivatives | Stabilization of G-quadruplex structures in telomeric DNA. nih.gov |

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a drug. The primary mechanisms of enzyme inhibition are competitive, non-competitive, and uncompetitive.

Competitive Inhibition: In this mode of inhibition, the inhibitor directly competes with the substrate for binding to the active site of the enzyme. Many inhibitors of carbonic anhydrase, such as quinazolinone derivatives, have been shown to be competitive inhibitors. frontiersin.orgresearchgate.net This is consistent with their mechanism of binding directly to the active site zinc ion, thereby preventing the substrate (carbon dioxide) from accessing it. Similarly, many selective COX-2 inhibitors act as competitive inhibitors of the cyclooxygenase active site. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding. Some 4-aminopyridine (B3432731) analogues have been shown to exhibit non-competitive inhibition of acetylcholinesterase, suggesting they may bind to the peripheral anionic site (PAS). researchgate.net

Mixed Inhibition: This is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though with different affinities. Certain pyridine derivatives have been shown to be mixed-type inhibitors of acetylcholinesterase, which aligns with their ability to interact with both the CAS and the PAS. nih.govnih.gov

Table 2: Enzyme Inhibition Mechanisms for Analogous Compounds

| Enzyme | Analog Class | Inhibition Mechanism |

|---|---|---|

| Acetylcholinesterase | 4-Aminopyridine analogues | Non-competitive researchgate.net |

| Acetylcholinesterase | Pyridine derivatives with carbamic/amidic functions | Mixed nih.gov |

| Carbonic Anhydrase | Quinazolinone derivatives | Competitive frontiersin.orgresearchgate.net |

Receptor-Ligand Binding Analysis

Beyond enzymes, G-protein coupled receptors (GPCRs) are another major class of drug targets. The interaction of ligands with these receptors can elicit a range of cellular responses.

The human genome encodes a large number of GPCRs, many of which are grouped into families of related subtypes. Achieving selectivity for a particular receptor subtype is a major goal in drug design to minimize off-target effects.

Adenosine (B11128) Receptor Subtypes: There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3. While specific data for 4-acetyl-2-(4-aminophenoxy)pyridine is not available, studies on other adenosine derivatives have shown that modifications at the 2-position of the adenosine scaffold can significantly influence subtype selectivity. nih.gov The development of selective ligands for these subtypes is an active area of research, with selective antagonists for the A2A receptor, for example, showing promise in the treatment of Parkinson's disease. mdpi.com

Exploration of Agonist, Antagonist, or Modulatory Mechanisms

Ligands can interact with receptors in several ways: as agonists that activate the receptor, as antagonists that block the action of the endogenous ligand, or as allosteric modulators that bind to a different site and modify the receptor's response to the endogenous ligand.

Adenosine Receptor Modulation: The functional activity of ligands at adenosine receptors can be determined through cellular assays that measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels. For example, adenosine derivatives bearing a (R,S)-phenylhydroxypropynyl chain at the 2-position have been identified as potent agonists at the human A2B adenosine receptor. nih.gov Conversely, other classes of molecules have been developed as selective antagonists for various adenosine receptor subtypes. medchemexpress.comnih.gov

Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. The development of small molecules that can modulate these interactions is a challenging but promising area of drug discovery. While no specific data exists for 4-acetyl-2-(4-aminophenoxy)pyridine as a modulator of PPIs, the general principles of PPI modulation involve either inhibiting the interaction by blocking the binding interface or stabilizing the interaction. The large and often flat nature of PPI interfaces makes them difficult to target with small molecules. However, "hot spots" of key amino acid residues that contribute most of the binding energy can be targeted.

For example, the interaction between the telomerase catalytic subunit (TERT) and its various protein partners is crucial for its function and biogenesis. nih.gov Small molecules that could disrupt these interactions could represent a novel mechanism for telomerase inhibition.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Acetyl-2-(4-aminophenoxy)pyridine |

| Acetylcholine |

| Acetaminophen |

| Acridine |

Characterization of Allosteric Sites and Their Influence on Protein Function

Allosteric modulation, the regulation of a protein's function by binding to a site distinct from the active site, is an increasingly important concept in drug discovery. Allosteric modulators can offer greater specificity and a more nuanced control of protein activity compared to traditional orthosteric inhibitors.

In the context of 4-Acetyl-2-(4-aminophenoxy)pyridine and its analogs, there is currently no published research that characterizes their binding to allosteric sites on any protein target, including components of the TRAF6 pathway. The identification and characterization of an allosteric binding pocket for this compound would require a series of dedicated experimental and computational studies.

Techniques such as allosteric site mapping using computational methods (e.g., molecular dynamics simulations, pocket detection algorithms), followed by experimental validation through site-directed mutagenesis and functional assays, would be essential. These studies would aim to identify the specific amino acid residues that constitute the putative allosteric pocket and to understand how the binding of 4-Acetyl-2-(4-aminophenoxy)pyridine to this site might induce conformational changes that modulate the protein's activity.

Emerging Research Directions and Future Perspectives for 4 Acetyl 2 4 Aminophenoxy Pyridine in Academic Chemistry

Exploration of Novel Cascade and Multicomponent Reactions for Scaffold Assembly